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molecular formula C6H13NO2 B189849 N-Methoxy-N-methylbutanamide CAS No. 109480-78-6

N-Methoxy-N-methylbutanamide

Cat. No. B189849
M. Wt: 131.17 g/mol
InChI Key: KHNDGDMDYRDYBR-UHFFFAOYSA-N
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Patent
US08524725B2

Procedure details

3-Bromothiophene (11 g, 67 mmol) dissolved in hexanes (110 ml) was cooled to −20 C in acetone/water bath, and n-Bu Li (28 ml, 71 mmol, 2.5 N solution in hexanes) was added slowly, over 10 min, then stirred 10 min at −20 C. THF was added (10 ml) over 5 min with rapid stirring. Precipitate formed after about ⅔ of addition. After adding all of the THF, the reaction mixture was stirred 20 min at −20 C, then 20 ml hexanes was added and the reaction mixture was allowed to warm to zero degrees C. N-Methoxy-N-methyl-butyramide (9.29 g, 71 mmol) dissolved in 20 ml hexanes was added via cannula over 5 minutes, and the reaction mixture was stirred at zero degrees C. for 1.5 hours. The reaction mixture was quenched with water, then 1 N HCl (75 ml), extracted twice with ether, washed 1 N HCl, brine, and dried over magnesium sulfate. Solvent was removed under reduced pressure to give an oil, which was chromatographed by flash chromatography (5% EtOAc/hexanes) to give 6.7 g, 64% of 1-Thiophen-3-yl-butan-1-one as an oil.
Quantity
11 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
110 mL
Type
solvent
Reaction Step One
[Compound]
Name
n-Bu Li
Quantity
28 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
9.29 g
Type
reactant
Reaction Step Five
[Compound]
Name
hexanes
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
[Compound]
Name
hexanes
Quantity
20 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:6]=[CH:5][S:4][CH:3]=1.[CH2:7]1[CH2:11][O:10][CH2:9][CH2:8]1.CON(C)C(=O)CCC>CC(C)=O.O>[S:4]1[CH:5]=[CH:6][C:2]([C:9](=[O:10])[CH2:8][CH2:7][CH3:11])=[CH:3]1 |f:3.4|

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
BrC1=CSC=C1
Name
hexanes
Quantity
110 mL
Type
solvent
Smiles
Step Two
Name
n-Bu Li
Quantity
28 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Step Five
Name
Quantity
9.29 g
Type
reactant
Smiles
CON(C(CCC)=O)C
Name
hexanes
Quantity
20 mL
Type
solvent
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C.O
Step Seven
Name
hexanes
Quantity
20 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred 10 min at −20 C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Precipitate formed after
ADDITION
Type
ADDITION
Details
about ⅔ of addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred 20 min at −20 C
Duration
20 min
ADDITION
Type
ADDITION
Details
was added via cannula over 5 minutes
Duration
5 min
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at zero degrees C
WAIT
Type
WAIT
Details
for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with water
EXTRACTION
Type
EXTRACTION
Details
1 N HCl (75 ml), extracted twice with ether
WASH
Type
WASH
Details
washed 1 N HCl, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oil, which
CUSTOM
Type
CUSTOM
Details
was chromatographed by flash chromatography (5% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
S1C=C(C=C1)C(CCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.7 g
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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